5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

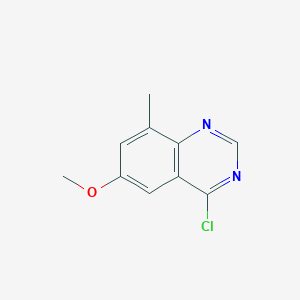

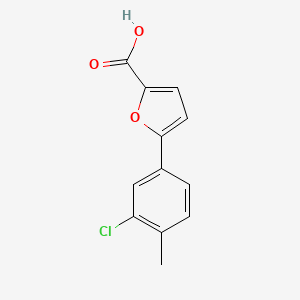

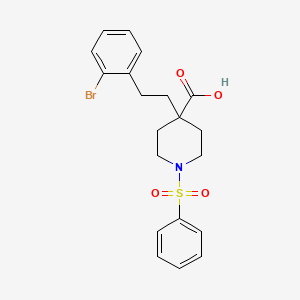

“5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a carboxylic acid group attached to the furan ring and a chloro-methylphenyl group attached to the fifth carbon of the furan ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to the furan ring is a carboxylic acid group (COOH) and a 3-chloro-4-methylphenyl group .Scientific Research Applications

Bioactivity and Antiviral Potential

Furan-2-carboxylic acids, similar to 5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid, have shown notable bioactivities. For instance, compounds isolated from Nicotiana tabacum roots, which include furan-2-carboxylic acids, exhibited high anti-tobacco mosaic virus (TMV) activity and moderate inhibitory activities against human tumor cell lines (Wu et al., 2018). Additionally, furan-2-carboxylic acids derived from Nicotiana tabacum leaves also showed high anti-TMV activities (Yang et al., 2016).

Thermodynamic Properties

The solubility and thermodynamic properties of furan-2-carboxylic acid derivatives in various solvents have been studied, providing valuable insights for their applications in different environments (Sobechko et al., 2019).

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, a related class, have emerged as promising antimycobacterial agents. Their potential for interfering with iron homeostasis in mycobacteria highlights their therapeutic potential (Mori et al., 2022).

Production of Biofuels and Polymers

Furan-2-carboxylic acid derivatives can serve as intermediates in the production of biofuels and polymers. For example, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid have been used for producing furoate ester biofuels (Dutta et al., 2015).

Anticancer Activities

Certain furan-2-carboxylic acid derivatives have shown potential as anticancer agents and inhibitors of NF-κB activity, highlighting their relevance in cancer research and treatment (Choi et al., 2016).

Chemical Synthesis

Furan-2-carboxylic acid derivatives have been utilized in various chemical syntheses, demonstrating their versatility as chemical intermediates. For instance, their use in the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones is noteworthy (Kandinska et al., 2006).

Antibacterial Properties

Derivatives of 5-thiomethylfuran-2-carboxylic acid have been synthesized and shown to possess antibacterial properties, further expanding the potential applications of furan-2-carboxylic acids in medical and pharmaceutical fields (Iradyan et al., 2014).

Future Directions

properties

IUPAC Name |

5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-7-2-3-8(6-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSXQKPXDHBJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)

![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)

![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)